2-(Azepan-4-yl)acetamide
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Overview
Description
2-(Azepan-4-yl)acetamide is an organic compound with the molecular formula C8H16N2O It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azepan-4-yl)acetamide typically involves the reaction of azepane with acetic anhydride or acetyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the nitrogen atom of azepane attacks the carbonyl carbon of the acetic anhydride or acetyl chloride, forming the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-(Azepan-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the acetamide group to an amine.
Substitution: The nitrogen atom in the azepane ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted azepane derivatives depending on the reagents used.
Scientific Research Applications
2-(Azepan-4-yl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Azepan-4-yl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors. The exact pathways involved can vary, but typically involve binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
2-(1-Azepanyl)-N-(2,4-difluorophenyl)acetamide: A derivative with additional fluorine atoms, which may alter its chemical and biological properties.
N-cyanoacetamides: Compounds with a cyano group, which are used in the synthesis of heterocyclic compounds.
Uniqueness
2-(Azepan-4-yl)acetamide is unique due to its specific structure, which combines the azepane ring with an acetamide group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H16N2O |
---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-(azepan-4-yl)acetamide |
InChI |
InChI=1S/C8H16N2O/c9-8(11)6-7-2-1-4-10-5-3-7/h7,10H,1-6H2,(H2,9,11) |
InChI Key |
LAWLDZFDAGIUGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCNC1)CC(=O)N |
Origin of Product |
United States |
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